molecular formula C9H7N2O5 B1663970 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro- CAS No. 4693-01-0

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-

Cat. No. B1663970
CAS RN: 4693-01-0
M. Wt: 222.15 g/mol
InChI Key: FJSZPPSFHYCQHQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.



Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Heterocyclic Synthesis

2H-3,1-Benzoxazine-2,4(1H)-dione and its analogues have been utilized in the synthesis of various heterocyclic compounds. For example, they react with alkylidenephosphoranes to yield substituted quinolines, benzazepines, indanone, and furan derivatives, demonstrating their versatility in organic synthesis (Kamel & Abdou, 2007).

Synthesis of Derivatives

The preparation of derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione, along with their infrared and ultraviolet spectra, showcases the compound's potential for creating a variety of structurally diverse molecules (Crum & Franks, 1965).

Oxazine Synthesis

The synthesis of 2H-1,4-benzoxazine derivatives from epoxy compounds, with the introduction of a methyl group, highlights another route for producing novel benzoxazine derivatives (Meng et al., 2009).

Thermal Decomposition and Polymerization

The thermal decomposition of 2H-3,1-benzoxazine-2,4(1H)-dione has been studied as a model for understanding the formation of cyclic aryl amides and the subsequent dehydration to highly condensed structures, relevant in polymer science (Loughran, 1970).

NMR Structural Study

The structural study of substituted 1,2‐dihydro‐4H‐3,1‐benzoxazines using NMR data has contributed significantly to the understanding of their configurational and conformational characteristics, which is important in the field of medicinal chemistry (Neuvonen, Pohtola, & Pihlaja, 1989).

Synthesis of Pyrazoloquinazolinones

The synthesis of pyrazoloquinazolinones through reactions with 2H-3,1-benzoxazine-2,4-(1H)dione demonstrates the compound's utility in producing complex nitrogen-containing heterocycles, which are of interest in pharmaceutical research (Sircar, Capiris, & Kesten, 1981).

Antimycobacterial Activity

Studies on derivatives of 2H-benzoxazine diones have identified their potential antimycobacterial activity, making them candidates for further research in the development of new antimycobacterial agents (Waisser et al., 2003).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

1-methyl-6-nitro-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)16-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMZCXFMNKTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063557
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-

CAS RN

4693-01-0
Record name 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-
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Record name 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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